molecular formula C12H17F2N5 B11737274 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11737274
M. Wt: 269.29 g/mol
InChI Key: RDMDGBMRWJRTLC-UHFFFAOYSA-N
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Description

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a difluoromethyl group attached to a pyrazole ring, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multiple steps. One common method includes the reaction of 4-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with pyridin-2-amine in the presence of triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the enzyme’s active site, disrupting the mitochondrial respiratory chain and inhibiting fungal growth . This inhibition leads to the accumulation of succinate and a decrease in ATP production, ultimately affecting cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to its specific difluoromethyl group, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H17F2N5/c1-8(2)18-7-9(3)11(17-18)15-6-10-4-5-16-19(10)12(13)14/h4-5,7-8,12H,6H2,1-3H3,(H,15,17)

InChI Key

RDMDGBMRWJRTLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=NN2C(F)F)C(C)C

Origin of Product

United States

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